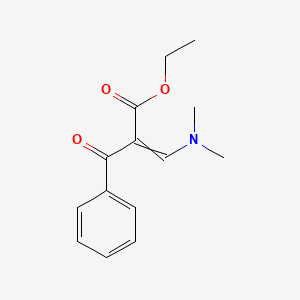
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C14H17NO3. It is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by its benzoyl and dimethylamino functional groups, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide, followed by alcoholysis in the presence of potassium carbonate . Another method includes the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy bis(dimethylamino)methane .
Industrial Production Methods
Industrial production of ethyl-2-benzoyl-3-dimethylaminopropenoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate include phosphorus oxychloride, N,N-dimethylformamide, and potassium carbonate . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate depend on the specific reaction conditions and reagents used. These products often include various heterocyclic compounds and substituted derivatives .
Scientific Research Applications
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving ethyl-2-benzoyl-3-dimethylaminopropenoate contributes to the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl-2-benzoyl-3-dimethylaminopropenoate involves its interaction with specific molecular targets and pathways. The benzoyl and dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can inhibit or activate specific biological processes, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl-2-benzoyl-3-dimethylaminopropenoate include:
- 2-acylamino-3-dimethylaminopropenoates
- O-substituted 2-hydroxy-3-dimethylaminopropenoates
- 2-ethenylamino-3-dimethylaminopropenoates
Uniqueness
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is unique due to its specific combination of benzoyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
YBFKACALUIUGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















